molecular formula C7H11N3O B13655413 4-Imino-1,3-diazaspiro[4.4]nonan-2-one

4-Imino-1,3-diazaspiro[4.4]nonan-2-one

Katalognummer: B13655413
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: DIUVPYHADIHUPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Imino-1,3-diazaspiro[4.4]nonan-2-one is a bicyclic compound featuring a spirocyclic framework with a fused diaza ring system. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

4-imino-1,3-diazaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11)

InChI-Schlüssel

DIUVPYHADIHUPG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C(=N)NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Precursors

The most commonly reported method involves the cyclization of appropriate diamine and keto or ester precursors to form the diazaspiro core. This typically includes:

  • Formation of a reactive intermediate such as an iminohydantoin or related compound.
  • Intramolecular cyclization to establish the spirocyclic ring system.
  • Introduction or retention of the imino group at the 4-position of the diazaspiro structure.

This approach allows for the generation of the core 4-Imino-1,3-diazaspiro[4.4]nonan-2-one scaffold, which can be further modified for derivative synthesis.

Multi-Step Synthetic Sequences Involving Michael Addition and Reduction

Research literature describes multi-step synthetic routes that include:

  • Michael addition of nitro-substituted precursors to acrylates in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene.
  • Reduction of nitro groups using sodium borohydride with nickel chloride or catalytic hydrogenation.
  • Intramolecular cyclization facilitated by carbonate bases to close the spiro ring.
  • Ester cleavage to yield the final spirocyclic lactam or imino derivatives.

These steps enable stereoselective synthesis and isolation of stereoisomers, which is critical for biological activity studies.

Use of Carbamate Intermediates and Triphosgene

Another refined approach involves:

  • Conversion of amino alcohol intermediates into cyclic carbamates using triphosgene.
  • Subsequent cyclization and deprotection steps to yield the spirocyclic imino compound.

This method is valuable for introducing functional groups that enhance potency and selectivity in medicinal chemistry applications.

Phase Transfer Catalysis for N-Substituted Derivatives

Patented processes describe the preparation of N-substituted heterocyclic derivatives of diazaspiro compounds using phase transfer catalysis. This method facilitates:

  • Efficient alkylation or alkoxylation at nitrogen atoms.
  • Production of derivatives with potential pharmacological applications, such as angiotensin II receptor antagonists.

Although this is a derivative synthesis, it provides insight into functionalizing the diazaspiro core, which could be adapted for this compound analogues.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations References
Cyclization of precursors Cyclization of diamine and keto/ester precursors Direct formation of spirocyclic core Limited stereochemical control
Michael addition + reduction Michael addition, nitro reduction, cyclization, ester cleavage Stereoselective, allows isomer separation Multi-step, requires careful purification
Carbamate intermediate method Formation of cyclic carbamate via triphosgene, cyclization Enhanced functional group introduction Requires toxic reagents (triphosgene)
Phase transfer catalysis Alkylation/alkoxylation under phase transfer conditions Efficient N-substitution, scalable Focuses on derivatives, not direct synthesis

Research Results and Observations

  • The cyclization methods reliably produce the core this compound structure, which is essential for further biological testing.
  • Stereochemical purity achieved through Michael addition and reduction sequences impacts biological activity, emphasizing the importance of stereoselective synthesis.
  • Functionalization via carbamate intermediates has led to compounds with improved potency in enzyme inhibition assays, suggesting routes for optimization.
  • Phase transfer catalysis expands the chemical space of diazaspiro derivatives, enabling the exploration of pharmacologically relevant modifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1,3-diazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-amino-1,3-diazaspiro[4.4]non-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The spiro[4.4]nonane framework is highly modular. Key analogs include:

Compound Name Core Structure Modifications Key Substituents/Functional Groups
4-Imino-1,3-diazaspiro[4.4]nonan-2-one 1,3-diaza ring; imino and ketone groups Unsubstituted (hypothetical)
Sparsentan (FILSPARI®) 1,3-diaza ring; 2-butyl, 4-oxo, and methyl groups Ethoxymethyl, benzenesulfonamide substituents
1-Thia-4-azaspiro[4.4]nonan-3-one (6d) Sulfur substitution (1-thia), 4-azaspiro 6-Methoxyquinolin-4-ylamino group
7-Oxa-1,3-diazaspiro[4.4]nonan-2-one Oxygen substitution (7-oxa) Trifluoromethyl, thioxo, and benzamide groups
1,6-Dioxaspiro[4.4]nonan-2-one Dual oxygen substitution (1,6-dioxa) Benzofuran and cyclobutane fused subunits

Key Observations :

  • Sulfur vs. Oxygen Substitution : Sulfur analogs (e.g., 6d) exhibit higher melting points (236–238°C) compared to oxygen-containing derivatives (e.g., 3p: 155–157°C), likely due to stronger intermolecular interactions .
  • Bioactivity : Sparsentan’s endothelin receptor antagonism is attributed to its 1,3-diazaspiro core and bulky substituents, demonstrating the importance of functional group positioning .

Physicochemical Properties

Data for select compounds (where available):

Compound Name Melting Point (°C) Solubility NMR Shifts (¹H/¹³C) Highlights
This compound N/A N/A N/A
Sparsentan Hydrochloride 165–167 (decomp.) Highly protein-bound δ 1.2–1.5 (alkyl), δ 3.8–4.2 (ether)
6d (1-Thia-4-azaspiro) 236–238 Low in water δ 6.8–7.2 (aromatic H), δ 170–175 (C=O)
3p (1-tert-Butyl-7-thia derivative) 155–157 Organic solvents δ 1.4 (t-Bu), δ 7.3–7.5 (Ph)
Phainanoid F (1,6-dioxaspiro) N/A Lipophilic δ 2.5–3.0 (spiro carbons)

Notes:

  • Sulfur-containing derivatives (e.g., 6d) exhibit lower aqueous solubility, limiting their bioavailability .

Biologische Aktivität

4-Imino-1,3-diazaspiro[4.4]nonan-2-one is a unique compound that has garnered attention for its potential biological activities. This spirocyclic structure features a diaza component, which may contribute to its interactions with biological systems, including potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O. Its structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The mechanism of action for this compound is primarily based on its ability to interact with specific biomolecules such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, thereby inhibiting or enhancing biochemical pathways relevant in various diseases .

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be useful in developing new antibiotics or antifungal agents.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures may possess anticancer properties. The spirocyclic nature could play a role in inhibiting cancer cell proliferation .

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of compounds related to this compound:

  • Antiviral Properties : In a study examining related spiro compounds, it was found that certain derivatives exhibited significant antiviral activity against specific viral strains .
  • Inhibition of Enzymatic Activity : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological Activity
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-oneDiazaspiroAntimicrobial
3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-oneDiazaspiroAnticancer

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Imino-1,3-diazaspiro[4.4]nonan-2-one, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves intramolecular cyclization or multi-step condensation reactions. For example, analogous spiro compounds (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) have been synthesized via cyclization of diamines with ketones or aldehydes under acidic conditions . Optimization typically includes adjusting solvent polarity (e.g., using DMF or THF), temperature control (room temperature to reflux), and catalysts (e.g., p-toluenesulfonic acid). Characterization via HPLC and LC-MS is critical to monitor purity and identify byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR can confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded imino protons) and quaternary carbons. For related compounds, 1H^1H NMR peaks for spiro carbons appear in the range of δ 3.5–4.5 ppm .
  • IR : Stretching frequencies for imino (C=N) groups typically occur at 1640–1680 cm1^{-1}, while carbonyl (C=O) stretches appear near 1700–1750 cm1^{-1} .
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, though crystallization may require slow evaporation in polar solvents like ethanol .

Q. What safety protocols are essential for handling this compound, given its potential reactivity?

  • Methodological Answer : While specific hazard data for this compound may be limited, standard protocols for reactive imino and carbonyl compounds apply:
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid exposure to moisture or strong acids/bases to prevent decomposition.
  • Store in airtight containers at RT, away from light .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and tautomeric equilibria of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model tautomeric forms (e.g., imino vs. enamine) and predict stability. Key steps include:
  • Geometry optimization using B3LYP/6-31G(d) basis sets.
  • Calculation of Gibbs free energy to determine dominant tautomers.
  • Frontier molecular orbital (FMO) analysis to assess nucleophilic/electrophilic sites .
  • Compare computational results with experimental 1H^1H NMR shifts to validate models .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for spirocyclic imino derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Use IC50_{50} assays to differentiate between therapeutic and cytotoxic concentrations.
  • Mechanistic Studies : Employ fluorescence microscopy or flow cytometry to assess membrane disruption (indicative of antimicrobial action) vs. apoptosis (cytotoxicity) .
  • Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) to isolate functional group contributions .

Q. How can this compound be integrated into coordination polymers, and what properties emerge from such architectures?

  • Methodological Answer :
  • Ligand Design : The imino and carbonyl groups can chelate metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}). Synthesize complexes via reflux in methanol/water mixtures.
  • Characterization : Use UV-Vis spectroscopy to monitor d-d transitions and XRD to determine crystal packing.
  • Property Analysis : Test for porosity (BET surface area) or catalytic activity (e.g., in oxidation reactions) .

Q. What analytical approaches validate the stability of this compound under physiological conditions for drug delivery applications?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Stability Monitoring : Use LC-MS to track degradation products over 24–72 hours.
  • Microscopy : TEM or DLS can assess nanoparticle formulation stability if encapsulated .

Methodological Framework for Research Design

Q. How can researchers align studies on this compound with theoretical frameworks in medicinal or materials chemistry?

  • Methodological Answer :
  • Medicinal Chemistry : Link bioactivity data to structure-activity relationship (SAR) models or enzyme binding hypotheses (e.g., molecular docking with target proteins like β-lactamases) .
  • Materials Science : Apply crystal engineering principles to predict supramolecular interactions (e.g., hydrogen bonding networks) .

Data Integration and Validation

Q. What statistical methods address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :
  • Multivariate Analysis : Use PCA or PLS regression to identify variables (e.g., solvent polarity, temperature) causing deviations.
  • Error Quantification : Calculate root-mean-square deviations (RMSD) between DFT-predicted and XRD-measured bond lengths .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.